2-Methylbutyl acetate

Descripción

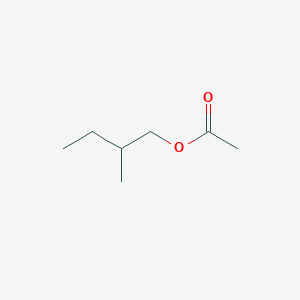

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-methylbutyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-6(2)5-9-7(3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIUFYZDQBSEMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027254 | |

| Record name | 2-Methylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Transparent liquid; [Reference #1] Colorless to pale yellow liquid with a fruity odor like bananas; [Charkit Chemical MSDS], colourless to pale yellow liquid with an apple peel, banana odour | |

| Record name | 1-Butanol, 2-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Methylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

138.00 °C. @ 741.00 mm Hg | |

| Record name | 2-Methylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in fat; slightly soluble in water | |

| Record name | 2-Methylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.877 | |

| Record name | 2-Methylbutyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/236/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

6.34 [mmHg], 4 mmHg | |

| Record name | 2-Methylbutyl acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10913 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-METHYLBUTYL ACETATE (see also N-AMYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/449 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

624-41-9 | |

| Record name | 2-Methylbutyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbutyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanol, 2-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methylbutyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbutyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBUTYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IY8732E0YC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methylbutyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034166 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-METHYLBUTYL ACETATE (see also N-AMYL ACETATE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/449 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Synthesis of 2-Methylbutyl Acetate via Fischer Esterification: A Laboratory-Scale Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the laboratory-scale synthesis of 2-methylbutyl acetate (B1210297), a significant ester recognized for its characteristic fruity aroma, through the well-established Fischer esterification reaction. This document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the reaction mechanism and experimental workflow to aid researchers in the successful synthesis and purification of this compound.

Introduction

2-Methylbutyl acetate, an organic ester with the chemical formula C7H14O2, is valued for its pleasant, fruity aroma reminiscent of bananas and pears.[1] It finds applications in the flavor, fragrance, and solvent industries.[1] The Fischer esterification is a classic and widely used method for synthesizing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[2][3] This reversible reaction is typically driven towards the product side by using an excess of one of the reactants or by removing water as it is formed, in accordance with Le Châtelier's principle.[3][4][5] This guide will focus on the synthesis of this compound from 2-methyl-1-butanol (B89646) and acetic acid, utilizing sulfuric acid as the catalyst.

Reaction and Mechanism

The overall reaction for the synthesis of this compound is as follows:

CH3COOH + (CH3)2CHCH2CH2OH ⇌ CH3COOCH2CH2CH(CH3)2 + H2O (Acetic Acid + 2-Methyl-1-butanol ⇌ this compound + Water)

The Fischer esterification proceeds through a series of protonation and nucleophilic acyl substitution steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester.

Figure 1: The reaction mechanism of Fischer esterification.

Experimental Protocols

The following sections provide a detailed methodology for the synthesis and purification of this compound. The protocols are based on established procedures for the synthesis of isomeric acetates, which are directly applicable.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) |

| 2-Methyl-1-butanol | C5H12O | 88.15 | 0.819 | 128 |

| Glacial Acetic Acid | CH3COOH | 60.05 | 1.049 | 118 |

| Concentrated Sulfuric Acid | H2SO4 | 98.08 | 1.84 | 337 |

| 5% Sodium Bicarbonate Solution | NaHCO3 | 84.01 | - | - |

| Anhydrous Sodium Sulfate | Na2SO4 | 142.04 | - | - |

| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | ~1.2 | - |

Synthesis Procedure (Reflux)

-

Reaction Setup : Assemble a reflux apparatus using a round-bottom flask, a condenser, and a heating mantle.

-

Charging the Flask : In the round-bottom flask, combine 2-methyl-1-butanol and an excess of glacial acetic acid. A typical molar ratio is 1:2 to 1:3 of alcohol to acid to drive the equilibrium towards the product.[6]

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 drops for a small-scale reaction) to the flask while swirling.[2] The addition of sulfuric acid is exothermic.[7]

-

Reflux : Heat the mixture to a gentle boil and maintain a steady reflux for 60-75 minutes.[6] The reaction temperature should be around 150-160 °C.[2][6]

Work-up and Purification

-

Cooling : After the reflux period, allow the reaction mixture to cool to room temperature.

-

Quenching : Transfer the cooled mixture to a separatory funnel containing cold water or ice. This will help to separate the ester from the aqueous layer.

-

Washing :

-

Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.[6][8] Be cautious as this will evolve carbon dioxide gas; vent the separatory funnel frequently.[5] Repeat this wash until the effervescence ceases.

-

Wash the organic layer with a saturated sodium chloride solution (brine) to help break any emulsions and remove excess water.[2]

-

-

Drying : Separate the organic layer and dry it over anhydrous sodium sulfate. The liquid should become clear.

-

Isolation : Decant or filter the dried organic layer into a clean, dry distillation flask.

-

Distillation : Purify the crude ester by simple distillation. Collect the fraction that distills at the boiling point of this compound (approximately 138-143 °C).[5][8]

Experimental Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Figure 2: Experimental workflow for the synthesis of this compound.

Quantitative Data

The yield of Fischer esterification is typically not quantitative due to the reversible nature of the reaction. Expected yields for similar esterifications are often in the range of 50-80%.

| Parameter | Value | Reference |

| Theoretical Yield | Dependent on the starting amount of the limiting reagent (2-methyl-1-butanol) | Calculated |

| Typical Experimental Yield | 58% - 70% | [4][7] |

| Boiling Point | 138-143 °C | [5][8] |

| Density | 0.876 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.401 |

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Infrared (IR) Spectroscopy : The IR spectrum should show a characteristic strong C=O stretch for the ester at approximately 1740 cm⁻¹ and C-O stretches in the range of 1000-1300 cm⁻¹. The absence of a broad O-H stretch from the starting alcohol and carboxylic acid indicates a pure product.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum will show distinct signals corresponding to the different protons in the molecule. Key signals include a singlet for the acetyl methyl group (~2.0 ppm), a triplet for the terminal methyl group of the butyl chain, and a multiplet for the methine proton.

-

¹³C NMR : The spectrum will show characteristic peaks for the carbonyl carbon (~170 ppm) and the carbon attached to the ester oxygen (~65-75 ppm).

-

-

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique can be used to determine the purity of the product and confirm its molecular weight from the mass spectrum.[9]

Safety Considerations

-

Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood.

-

Glacial acetic acid is corrosive and has a strong, pungent odor.

-

2-Methyl-1-butanol is flammable.

-

The ester product is flammable.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform the reaction and distillation in a well-ventilated fume hood.

By following this detailed guide, researchers can effectively synthesize and purify this compound on a laboratory scale for various research and development applications.

References

- 1. This compound | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 2. community.wvu.edu [community.wvu.edu]

- 3. athabascau.ca [athabascau.ca]

- 4. i3awards.org.au [i3awards.org.au]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. westfield.ma.edu [westfield.ma.edu]

- 7. ijisrt.com [ijisrt.com]

- 8. cerritos.edu [cerritos.edu]

- 9. benchchem.com [benchchem.com]

A Technical Guide to the Enzymatic Synthesis of 2-Methylbutyl Acetate Using Lipase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the enzymatic synthesis of 2-methylbutyl acetate (B1210297), a valuable flavor and fragrance compound. Leveraging the high selectivity and mild reaction conditions of lipase (B570770) catalysis, this biotechnological approach offers a green and efficient alternative to traditional chemical synthesis. This document details the core principles, experimental protocols, and key parameters involved in the lipase-mediated production of 2-methylbutyl acetate.

Introduction

This compound is an organic ester naturally found in various fruits, contributing to their characteristic sweet and fruity aroma. Its applications span the food, beverage, cosmetic, and pharmaceutical industries. The conventional chemical synthesis often involves harsh conditions and non-specific catalysts, leading to environmental concerns and byproduct formation. Lipase-catalyzed esterification or transesterification presents a sustainable alternative, offering high product purity and operating under environmentally benign conditions.

Lipases (triacylglycerol acyl hydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze the formation of ester bonds in non-aqueous or micro-aqueous environments. The use of immobilized lipases is particularly advantageous as it allows for easy separation of the biocatalyst from the reaction mixture, enabling continuous operation and repeated use. This guide will focus on the use of immobilized lipases for the synthesis of this compound.

Reaction Pathways

The enzymatic synthesis of this compound can be achieved through two primary routes: direct esterification and transesterification.

Direct Esterification

In this pathway, 2-methylbutanol is directly reacted with acetic acid to form this compound and water. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards product formation.

Transesterification

Transesterification involves the reaction of 2-methylbutanol with an acyl donor, typically a short-chain ester like vinyl acetate or ethyl acetate. This pathway can be advantageous as it can be irreversible (in the case of vinyl acetate) or avoid the production of water, simplifying downstream processing.

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of this compound.

Lipase Immobilization (Entrapment in Calcium Alginate Beads)

Immobilization enhances the stability and reusability of the lipase. Entrapment in calcium alginate is a common and relatively simple method.

Materials:

-

Lipase powder (e.g., from Candida antarctica B, Rhizomucor miehei)

-

Sodium alginate

-

Calcium chloride (CaCl₂)

-

Phosphate (B84403) buffer (pH 7.0)

-

Distilled water

Protocol:

-

Prepare a 2% (w/v) sodium alginate solution by dissolving sodium alginate in distilled water with gentle heating and stirring.

-

Dissolve a known amount of lipase powder in a small volume of phosphate buffer.

-

Mix the lipase solution with the sodium alginate solution to achieve the desired enzyme loading.

-

Extrude the lipase-alginate mixture dropwise into a gently stirring 0.2 M CaCl₂ solution using a syringe.

-

Allow the resulting beads to harden in the CaCl₂ solution for at least 1 hour at 4°C.

-

Filter the beads and wash them thoroughly with distilled water and then with the reaction solvent to remove excess calcium ions and unbound enzyme.

-

The immobilized lipase beads are now ready for use.

Enzymatic Synthesis of this compound

The following protocol outlines a typical batch reaction for the synthesis.

Materials:

-

Immobilized lipase

-

2-Methylbutanol

-

Acetic acid (for esterification) or Vinyl acetate (for transesterification)

-

Organic solvent (e.g., n-hexane, heptane, or a solvent-free system)

-

Molecular sieves (3Å or 4Å, optional, for water removal in esterification)

-

Orbital shaker incubator

Protocol:

-

In a sealed reaction vessel, combine 2-methylbutanol and the acyl donor in the desired molar ratio.

-

If using a solvent, add it to the reaction vessel. For a solvent-free system, the reactants themselves serve as the medium.

-

Add the immobilized lipase to the reaction mixture at the desired concentration (e.g., 1-10% w/v of total reactants).

-

If performing direct esterification, add molecular sieves to remove the water produced.

-

Incubate the reaction mixture in an orbital shaker at the desired temperature and agitation speed (e.g., 40-60°C, 150-200 rpm).

-

Withdraw samples at regular intervals for analysis.

Quantification of this compound

Gas chromatography (GC) is the preferred method for monitoring the reaction progress and quantifying the product.

Instrumentation:

-

Gas chromatograph with a Flame Ionization Detector (FID).

-

Capillary column suitable for flavor ester analysis (e.g., DB-5, HP-INNOWax).

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Program: 50°C for 2 min, then ramp to 220°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Nitrogen or Helium at a constant flow rate.

-

Injection Volume: 1 µL

Quantification: An internal standard (e.g., n-dodecane) should be used for accurate quantification. A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The conversion yield can then be calculated based on the initial amount of the limiting substrate.

Data Presentation: Influence of Reaction Parameters

The yield of this compound is significantly influenced by several reaction parameters. The following tables summarize the expected effects based on studies of similar flavor esters.

Table 1: Effect of Lipase Type on Ester Synthesis

| Lipase Source | Immobilization Support | Relative Activity | Optimal Temperature (°C) | Reference |

| Candida antarctica B (Novozym 435) | Macroporous acrylic resin | High | 40-60 | [1] |

| Rhizomucor miehei (Lipozyme IM) | Ion-exchange resin | Moderate to High | 40-50 | [1] |

| Pseudomonas cepacia | Diatomaceous earth | Moderate | 30-50 | [2] |

| Porcine Pancreatic Lipase | Magnetic Zeolite Imidazole Framework | Moderate | 30-40 | [3] |

Table 2: Effect of Reaction Temperature on Conversion Yield

| Temperature (°C) | Relative Conversion (%) | Notes |

| 30 | 60 | Lower reaction rate |

| 40 | 85 | Often near optimal for many lipases |

| 50 | 95 | Increased reaction rate |

| 60 | 80 | Potential for enzyme denaturation |

| 70 | 50 | Significant enzyme deactivation likely |

Table 3: Effect of Substrate Molar Ratio (Alcohol:Acid) on Conversion Yield

| Molar Ratio (Alcohol:Acid) | Relative Conversion (%) | Notes |

| 1:2 | 70 | Excess acid can inhibit the enzyme |

| 1:1 | 85 | Equimolar ratio |

| 2:1 | 95 | Excess alcohol can shift equilibrium towards product |

| 3:1 | 92 | High excess of alcohol may not significantly increase yield further |

Table 4: Effect of Enzyme Concentration on Reaction Rate

| Enzyme Concentration (% w/v) | Initial Reaction Rate (relative) | Notes |

| 1 | 40 | Reaction is slow |

| 5 | 90 | Significant increase in rate |

| 10 | 100 | Often reaches a plateau |

| 15 | 102 | Diminishing returns, potential mass transfer limitations |

Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.

Conclusion

The enzymatic synthesis of this compound using lipase offers a highly efficient, selective, and environmentally friendly route to this important flavor ester. By optimizing key reaction parameters such as the choice of lipase, temperature, substrate molar ratio, and enzyme concentration, high conversion yields can be achieved. The use of immobilized enzymes further enhances the economic viability of the process through catalyst reusability. This guide provides a foundational framework for researchers and professionals to develop and optimize lipase-catalyzed processes for the production of this compound and other high-value esters. Further research may focus on the development of novel immobilization techniques, the use of continuous flow reactors, and the exploration of a wider range of biocatalysts.

References

An In-depth Technical Guide on the Biosynthesis Pathway of 2-Methylbutyl Acetate in Apples

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biosynthesis of 2-methylbutyl acetate (B1210297), a key contributor to the characteristic aroma of apples (Malus domestica). The document details the enzymatic pathway, presents quantitative data, outlines experimental protocols, and provides visualizations of the core processes.

Introduction

2-Methylbutyl acetate is a branched-chain ester that imparts a fruity, banana-like aroma to apples and is crucial for their sensory profile.[1] The biosynthesis of this volatile compound is a complex process that primarily occurs during fruit ripening and involves the catabolism of the amino acid isoleucine and the subsequent esterification of the resulting alcohol.[2][3] The final step in this pathway is catalyzed by alcohol acyltransferases (AATs), with the gene MpAAT1 encoding a key enzyme in this process in apples.[2] Understanding this pathway is essential for developing strategies to enhance apple flavor and for broader applications in flavor and fragrance biotechnology.

The Biosynthesis Pathway of this compound

The formation of this compound in apples originates from the branched-chain amino acid L-isoleucine. The pathway can be divided into two main stages: the conversion of L-isoleucine to 2-methylbutanol and the final esterification step to form this compound.

Conversion of L-Isoleucine to 2-Methylbutanol

This initial stage involves a series of enzymatic reactions that transform the amino acid into its corresponding alcohol.

-

Transamination: The pathway begins with the removal of the amino group from L-isoleucine, a reaction catalyzed by branched-chain aminotransferase (BCAT) . This enzyme transfers the amino group to α-ketoglutarate, yielding glutamate (B1630785) and the α-keto acid, (S)-3-methyl-2-oxopentanoate (also known as α-keto-β-methylvalerate).[2][4][5]

-

Oxidative Decarboxylation: The resulting α-keto acid is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex .[6][7] This mitochondrial enzyme complex converts (S)-3-methyl-2-oxopentanoate into 2-methylbutanoyl-CoA.

-

Decarboxylation to Aldehyde: An alternative and more direct route to the aldehyde intermediate involves a pyruvate decarboxylase (PDC) .[2] This enzyme catalyzes the non-oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate to produce 2-methylbutanal.

-

Reduction to Alcohol: The final step in this stage is the reduction of 2-methylbutanal to 2-methylbutanol. This reaction is catalyzed by alcohol dehydrogenase (ADH) .[2]

Esterification to this compound

The alcohol 2-methylbutanol serves as the precursor for the final esterification step.

-

Alcohol Acyltransferase (AAT) Activity: The enzyme alcohol acyltransferase (AAT) , specifically the product of the MpAAT1 gene in Royal Gala apples, catalyzes the condensation of 2-methylbutanol with acetyl-CoA to form this compound.[2][8] This is the final and rate-limiting step in the biosynthesis of this important aroma compound.

The following diagram illustrates the complete biosynthetic pathway:

Quantitative Data

The efficiency of the biosynthesis of this compound is dependent on the kinetic properties of the enzymes involved, particularly MpAAT1, and the concentration of precursors.

Enzyme Kinetics of MpAAT1

The following table summarizes the kinetic parameters of the recombinant MpAAT1 enzyme from Royal Gala apples for various substrates. At low substrate concentrations, the enzyme shows a preference for 2-methylbutanol over other alcohols for the production of acetate esters.[8]

| Substrate (Alcohol) | Km (mM) | Relative Vmax (%) |

| 2-Methylbutanol | 1.1 | 100 |

| Butanol | 7.4 | 80 |

| Hexanol | 2.7 | 120 |

Data extracted from Souleyre et al. (2005), FEBS Journal.

Concentration of this compound in Apple Cultivars

The concentration of this compound varies significantly among different apple cultivars, contributing to their unique aroma profiles.

| Apple Cultivar | Concentration of this compound (µg/kg) |

| Fuji | 200.4 |

| Jonagold | Present, significant contributor |

| Granny Smith | Absent or in very low amounts |

| Bisbee Red | Main ester component |

Compiled from various sources.[1][9]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound and the enzymes and genes involved in its biosynthesis.

Analysis of this compound by HS-SPME-GC-MS

This protocol describes the extraction and quantification of volatile compounds, including this compound, from apple tissue.

Materials:

-

Apple tissue (peel or pulp)

-

20 mL headspace vials with PTFE/silicone septa

-

Sodium chloride (NaCl)

-

Internal standard (e.g., this compound-d3)

-

SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS)

-

GC-MS system

Procedure:

-

Weigh 5 g of homogenized apple tissue into a 20 mL headspace vial.

-

Add 1.5 g of NaCl to the vial.

-

Spike the sample with a known concentration of the internal standard.

-

Immediately seal the vial.

-

Incubate the vial at 40°C for 30 minutes with agitation.

-

Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C.

-

Retract the fiber and immediately insert it into the GC injection port for thermal desorption.

-

Analyze the desorbed compounds using a suitable GC-MS method.

GC-MS Parameters (Example):

-

Column: HP-5MS (30 m x 0.25 mm x 0.25 µm)

-

Injector Temperature: 250°C

-

Oven Program: 40°C for 2 min, ramp to 230°C at 5°C/min, hold for 5 min.

-

Carrier Gas: Helium

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Scan Range: m/z 35-350

The following diagram illustrates the experimental workflow for volatile analysis:

Alcohol Acyltransferase (AAT) Enzyme Activity Assay

This spectrophotometric assay measures the activity of AAT by detecting the release of Coenzyme A (CoA) during the esterification reaction.

Materials:

-

Apple tissue

-

Extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 10 mM DTT, 5% w/v PVPP)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Acetyl-CoA

-

2-Methylbutanol

-

Spectrophotometer

Procedure:

-

Homogenize 1 g of apple tissue in 5 mL of ice-cold extraction buffer.

-

Centrifuge at 12,000 x g for 20 min at 4°C.

-

Collect the supernatant as the crude enzyme extract.

-

Prepare a reaction mixture containing assay buffer, DTNB (0.2 mM), acetyl-CoA (0.5 mM), and 2-methylbutanol (5 mM).

-

Initiate the reaction by adding the crude enzyme extract.

-

Monitor the increase in absorbance at 412 nm for 10 minutes. The increase in absorbance is due to the reaction of the released CoA with DTNB to form 2-nitro-5-thiobenzoate.

-

Calculate the enzyme activity based on the molar extinction coefficient of 2-nitro-5-thiobenzoate (13,600 M-1cm-1).

Gene Expression Analysis of MpAAT1 by qRT-PCR

This protocol outlines the steps for quantifying the expression level of the MpAAT1 gene in apple fruit tissue.

1. RNA Extraction:

-

Homogenize frozen apple tissue in liquid nitrogen.

-

Extract total RNA using a CTAB-based method or a commercial plant RNA extraction kit, including a DNase treatment step to remove genomic DNA contamination.[10][11]

2. cDNA Synthesis:

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase and oligo(dT) primers.

3. qRT-PCR:

-

Perform real-time PCR using SYBR Green chemistry.

-

Design primers specific to the MpAAT1 gene and a reference gene (e.g., Actin) for normalization.

-

The reaction mixture should contain SYBR Green master mix, forward and reverse primers, and cDNA template.

-

Use a standard thermal cycling program: initial denaturation, followed by 40 cycles of denaturation, annealing, and extension.

-

Analyze the data using the ΔΔCt method to determine the relative gene expression.

The following diagram shows the logical relationship in gene expression analysis:

Conclusion

The biosynthesis of this compound in apples is a well-defined pathway originating from isoleucine catabolism and culminating in an esterification reaction catalyzed by alcohol acyltransferase. The activity of the MpAAT1 enzyme is a critical determinant of the final concentration of this important aroma compound. The methodologies presented in this guide provide a robust framework for the quantitative analysis of this compound and the investigation of the underlying genetic and biochemical mechanisms. This knowledge can be leveraged for the improvement of apple flavor and for broader applications in the production of natural flavor and fragrance compounds.

References

- 1. Transcriptomic approach to uncover dynamic events in the development of mid-season sunburn in apple fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hort [journals.ashs.org]

- 3. Changes in free amino acid content in ‘Jonagold’ apple fruit as related to branched-chain ester production, ripening, and senescence [agris.fao.org]

- 4. benchchem.com [benchchem.com]

- 5. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 6. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 7. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 8. An alcohol acyl transferase from apple (cv. Royal Gala), MpAAT1, produces esters involved in apple fruit flavor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Branched-chain alpha-keto acid dehydrogenase complex in rat skeletal muscle: regulation of the activity and gene expression by nutrition and physical exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isolation of high-quality RNA from apple (Malus domestica) fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Chiral Synthesis and Separation of (S)-2-Methylbutyl Acetate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Methylbutyl acetate (B1210297) is a chiral ester with applications in fragrance, flavor, and as a building block in pharmaceutical synthesis. The stereospecific synthesis and purification of this compound are of significant industrial and academic interest. This technical guide provides a comprehensive overview of the enzymatic chiral synthesis of (S)-2-Methylbutyl acetate via kinetic resolution and details methods for its enantiomeric separation and analysis using chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC). Detailed experimental protocols, quantitative data, and process visualizations are presented to serve as a practical resource for researchers in the field.

Introduction

Chirality plays a crucial role in the biological activity of many molecules. In the pharmaceutical industry, the demand for enantiomerically pure compounds is driven by the fact that different enantiomers can exhibit varied pharmacological and toxicological profiles. (S)-2-Methylbutyl acetate, a chiral ester, is valued for its specific sensory properties and as a versatile chiral intermediate. Its synthesis and separation are key steps in various chemical processes.

Enzymatic catalysis, particularly with lipases, has emerged as a powerful "green" tool for chiral synthesis due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact.[1][2] Kinetic resolution, a widely used enzymatic method, involves the selective reaction of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer and the newly formed product.[2]

Following synthesis, the accurate determination of enantiomeric excess (ee) and the preparative separation of the desired enantiomer are critical. Chiral chromatography, including both gas chromatography (GC) and high-performance liquid chromatography (HPLC), offers robust and reliable methods for both analytical and preparative-scale enantioseparation.[3][4]

This guide details a lipase-catalyzed kinetic resolution approach for the synthesis of (S)-2-Methylbutyl acetate and provides protocols for its separation and analysis using chiral GC and HPLC.

Chiral Synthesis via Enzymatic Kinetic Resolution

The synthesis of (S)-2-Methylbutyl acetate can be efficiently achieved through the kinetic resolution of racemic 2-methylbutanol. In this process, a lipase (B570770) selectively acylates the (R)-enantiomer of the alcohol, leaving the desired (S)-2-methylbutanol unreacted. The unreacted (S)-alcohol can then be separated from the (R)-2-methylbutyl acetate. Alternatively, the lipase can catalyze the hydrolysis of racemic 2-methylbutyl acetate, preferentially hydrolyzing the (R)-acetate to (R)-2-methylbutanol and leaving (S)-2-methylbutyl acetate enriched.[3] A common and effective method is the transesterification of racemic 2-methylbutanol with an acyl donor like vinyl acetate, catalyzed by a lipase.[1][5]

Key Principles of Lipase-Catalyzed Kinetic Resolution

Lipases, such as Candida antarctica lipase B (CALB), are highly enantioselective enzymes.[6][7] In the kinetic resolution of a racemic alcohol, the enzyme's active site preferentially binds one enantiomer, leading to a significantly faster reaction rate for that enantiomer. When using vinyl acetate as the acyl donor, the reaction is practically irreversible because the co-product, vinyl alcohol, tautomerizes to acetaldehyde.[5][8] This drives the equilibrium towards product formation.

The enantiomeric ratio (E) is a measure of the enzyme's selectivity and is a key parameter in evaluating the effectiveness of a kinetic resolution. A high E value (typically >100) is desirable for achieving high enantiomeric excess of both the product and the unreacted substrate at approximately 50% conversion.[1]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Methylbutanol

This protocol is based on established procedures for the kinetic resolution of secondary alcohols using Candida antarctica lipase B (Novozym 435).[5]

Materials:

-

Racemic 2-methylbutanol

-

Vinyl acetate

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Anhydrous hexane (B92381) (or other suitable organic solvent like diethyl ether)

-

Molecular sieves (optional, to ensure anhydrous conditions)

-

Reaction vessel (e.g., screw-capped flask)

-

Shaker or magnetic stirrer

-

Temperature-controlled bath or incubator

Procedure:

-

To a clean, dry reaction vessel, add racemic 2-methylbutanol (1.0 eq).

-

Add anhydrous hexane as the solvent. The concentration of the alcohol is typically in the range of 0.1-0.5 M.

-

Add vinyl acetate (1.5-2.0 eq) as the acyl donor.

-

Add immobilized Candida antarctica lipase B (Novozym 435). The enzyme loading can range from 10-50 mg per mmol of the limiting reactant.

-

If desired, add activated molecular sieves to maintain anhydrous conditions.

-

Seal the vessel and place it in a shaker or on a magnetic stirrer at a controlled temperature, typically between 30-60 °C.

-

Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.

-

The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining (S)-2-methylbutanol and the formed (R)-2-methylbutyl acetate.

-

Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Remove the solvent under reduced pressure.

-

The resulting mixture of (S)-2-methylbutanol and (R)-2-methylbutyl acetate can be separated by column chromatography on silica (B1680970) gel.

-

The purified (S)-2-methylbutanol can then be esterified using standard methods (e.g., reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base) to yield (S)-2-methylbutyl acetate.

Quantitative Data from Analogous Reactions

The following table summarizes representative quantitative data from lipase-catalyzed kinetic resolutions of similar secondary alcohols. This data provides an expected range of performance for the synthesis of (S)-2-Methylbutyl acetate.

| Lipase Source | Substrate | Acyl Donor | Solvent | Temp (°C) | Conversion (%) | Substrate ee (%) | Product ee (%) | Reference |

| Candida antarctica B | (±)-1-(2-furyl) ethanol (B145695) | Vinyl acetate | n-Heptane | 60 | 47 | 89 | >99 | [5] |

| Pseudomonas cepacia | (±)-2-substituted cycloalkanols | Vinyl acetate | Diethyl ether | Room Temp | ~50 | >99 | >99 | [1] |

| Novozym 435 | (±)-Aryltrimethylsilyl chiral alcohols | Vinyl acetate | Hexane | Room Temp | 50 | >99 | >99 | [9] |

Chiral Separation and Analysis

The separation of enantiomers is essential for both determining the success of a chiral synthesis (analytical scale) and for obtaining the pure enantiomer (preparative scale). Chiral GC and HPLC are the most common and effective techniques for this purpose.[3][10]

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the separation of volatile chiral compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), most commonly a cyclodextrin (B1172386) derivative.[3][11] The enantiomers interact differently with the chiral stationary phase, leading to different retention times.

This protocol provides a general method for the chiral GC analysis of this compound enantiomers. Optimization of parameters may be required for specific instruments and columns.

Instrumentation and Materials:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a column with a modified β-cyclodextrin stationary phase like CP-Chirasil-DEX CB).

-

Carrier gas (Helium or Hydrogen).

-

Sample of this compound dissolved in a suitable solvent (e.g., hexane).

GC Conditions:

-

Column: CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 220 °C.

-

Detector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 2 °C/min to 150 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

Procedure:

-

Prepare a dilute solution of the this compound sample in hexane.

-

Set up the GC with the specified conditions.

-

Inject the sample into the GC.

-

Record the chromatogram. The two enantiomers should appear as two separate peaks.

-

Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another versatile technique for the separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used and offer broad applicability.[4] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, leading to different retention times.

This protocol outlines a general approach for the chiral HPLC separation of this compound.

Instrumentation and Materials:

-

HPLC system with a UV detector.

-

Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

-

HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol).

-

Sample of this compound dissolved in the mobile phase.

HPLC Conditions:

-

Column: Chiralcel OD-H (250 x 4.6 mm ID, 5 µm particle size) or similar.

-

Mobile Phase: A mixture of n-hexane and isopropanol (B130326) (e.g., 98:2 v/v). The exact ratio may need to be optimized.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Prepare a solution of the this compound sample in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the sample.

-

Record the chromatogram and identify the peaks corresponding to the two enantiomers.

-

Calculate the enantiomeric excess as described for the GC method.

Comparison of Chiral Separation Methods

| Method | Stationary Phase Principle | Typical Analytes | Advantages | Disadvantages |

| Chiral GC | Inclusion complexation with cyclodextrin derivatives | Volatile and thermally stable compounds | High resolution, fast analysis times, sensitive detectors (FID) | Requires analyte volatility, potential for thermal degradation of some compounds |

| Chiral HPLC | Formation of transient diastereomeric complexes with polysaccharide or other chiral selectors | Wide range of compounds, including non-volatile and thermally labile molecules | Broad applicability, multiple separation modes (normal, reversed, polar organic), suitable for preparative scale | Can be slower than GC, may require more solvent, UV detection can be less sensitive for some compounds |

Conclusion

The synthesis of enantiomerically enriched (S)-2-Methylbutyl acetate is effectively achieved through lipase-catalyzed kinetic resolution of racemic 2-methylbutanol. This biocatalytic approach offers high selectivity under mild conditions, aligning with the principles of green chemistry. The subsequent separation and analysis of the enantiomers can be reliably performed using chiral gas chromatography with cyclodextrin-based columns or chiral high-performance liquid chromatography with polysaccharide-based columns. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and professionals in the development and optimization of processes for the production and quality control of (S)-2-Methylbutyl acetate and other chiral molecules. The choice between GC and HPLC for separation will depend on the specific requirements of the analysis, including analyte properties, required sensitivity, and desired scale of separation.

References

- 1. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. lcms.cz [lcms.cz]

- 4. researchgate.net [researchgate.net]

- 5. Lipase-catalyzed kinetic resolution of (±)-1-(2-furyl) ethanol in nonaqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantioselectivity in Candida antarctica lipase B: A molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scielo.br [scielo.br]

- 9. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols | MDPI [mdpi.com]

- 10. heraldopenaccess.us [heraldopenaccess.us]

- 11. chromtech.net.au [chromtech.net.au]

The Natural Occurrence and Significance of 2-Methylbutyl Acetate in Fermented Beverages: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methylbutyl acetate (B1210297), an important ester, significantly contributes to the desirable fruity and banana-like aromas in a variety of fermented beverages.[1] Its presence and concentration are influenced by several factors, including the specific yeast strains utilized, fermentation conditions, and the raw materials. This technical guide provides a comprehensive overview of the natural occurrence of 2-methylbutyl acetate in fermented beverages, its biochemical formation, sensory impact, and detailed analytical methodologies for its quantification.

Introduction

This compound is a volatile ester recognized for its characteristic fruity aroma, often described as banana, apple, and pear-like.[2][3] It is a naturally occurring compound found in various fruits and is a key product of yeast metabolism during the fermentation of alcoholic beverages.[2][4] The concentration of this ester can significantly impact the final sensory profile of beverages such as wine, beer, cider, and spirits.[1] Understanding the factors that control its formation is crucial for quality control and the development of desired flavor profiles in the beverage industry.

Biochemical Formation of this compound

The formation of this compound during fermentation is a multi-step enzymatic process primarily carried out by yeast, such as Saccharomyces cerevisiae.[2][5] The pathway begins with the catabolism of the branched-chain amino acid L-isoleucine via the Ehrlich pathway to produce the precursor alcohol, 2-methylbutanol.[2][6] This is followed by an esterification reaction with acetyl-CoA, catalyzed by the enzyme alcohol acetyltransferase (AATase).[7]

The overall reaction can be summarized as:

L-Isoleucine → → → 2-Methylbutanol + Acetyl-CoA --[Alcohol Acetyltransferase]--> this compound + CoA

Several factors can influence the production of this compound, including the concentration of precursor molecules (isoleucine and acetyl-CoA), the specific activity of the alcohol acetyltransferase enzyme, and fermentation conditions such as temperature, oxygen levels, and nitrogen availability.[7] Genetic and biochemical studies have shown that the expression of the ATF1 gene, which encodes for alcohol acetyltransferase, is a critical control point in acetate ester production.[7]

Occurrence and Concentration in Fermented Beverages

The concentration of this compound varies significantly across different types of fermented beverages. This variation is attributable to differences in raw materials, yeast strains, and fermentation and aging processes.

| Beverage Type | Typical Concentration Range (µg/L) | References |

| Wine | ||

| Red Wine | Generally higher than white wine, can increase with aging. Levels from 69 to 104 µg/L have been reported, with some instances surpassing 313 µg/L.[6] | [6] |

| White Wine | Generally lower than red wine of the same age.[6] | [6] |

| Cider | Concentrations are influenced by pressing and clarification methods. | [8] |

| Beer | Contributes to the overall fruity aroma profile. | [4] |

| Spirits | Present as a flavor component in various distilled spirits like Scotch whiskey and rum.[4][9] | [4][9] |

Sensory Impact

This compound is a potent aroma compound with a low sensory detection threshold. Its olfactory threshold has been evaluated at 313 µg/L in a dilute alcohol solution (12% v/v) and 1083 µg/L in a fruity aromatic reconstitution.[10][11] Even at sub-threshold concentrations, it can enhance the perception of other fruity aromas.[10][11] It is primarily associated with fruity notes, specifically banana, and can also contribute to blackberry, fresh-, and jammy-fruit characteristics in wines.[10][11]

Experimental Protocols for Quantification

The accurate quantification of this compound in fermented beverages is essential for quality control and research. The most common analytical technique is Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration step like Headspace Solid-Phase Microextraction (HS-SPME) or liquid-liquid extraction.

Detailed Methodology for HS-SPME-GC-MS Analysis

This protocol outlines a general procedure for the quantification of this compound in a wine matrix.

5.1.1. Materials and Reagents

-

Sample: Wine or other fermented beverage.

-

Internal Standard: this compound-d3 (deuterated) or a suitable structural analog not present in the sample.

-

Reagents: Sodium chloride (analytical grade), methanol (B129727) (HPLC grade).

-

Equipment: 20 mL headspace vials with PTFE/silicone septa, SPME fiber assembly (e.g., DVB/CAR/PDMS), GC-MS system with a suitable capillary column (e.g., DB-WAX or DB-5ms).

5.1.2. Sample and Standard Preparation

-

Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., this compound-d3) in methanol at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by spiking a model wine solution (or a dealcoholized beverage matrix) with known concentrations of this compound and a fixed concentration of the internal standard.

-

Sample Preparation:

-

Pipette 5 mL of the beverage sample into a 20 mL headspace vial.

-

Add a known amount of the internal standard solution to achieve a final concentration appropriate for the expected analyte concentration (e.g., 200 µg/L).[12]

-

Add approximately 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds into the headspace.

-

Immediately seal the vial.

-

5.1.3. HS-SPME Procedure

-

Equilibration: Place the sealed vial in an autosampler tray and incubate at 40°C for 15 minutes with agitation to allow for equilibration of the volatiles between the liquid and headspace phases.[12]

-

Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 40°C with continued agitation.[12]

5.1.4. GC-MS Analysis

-

Desorption: After extraction, retract the fiber and inject it into the GC inlet heated to 250°C for 5 minutes in splitless mode for thermal desorption of the analytes.[12]

-

Gas Chromatography Parameters:

-

Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program: Start at 45°C, hold for a few minutes, then ramp up to a final temperature of around 250°C.[10]

-

-

Mass Spectrometry Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes or full scan mode for qualitative analysis.

-

Data Analysis: Identify and quantify this compound based on its retention time and characteristic mass fragments compared to the internal standard.

-

Conclusion

This compound is a pivotal aroma compound that shapes the sensory landscape of many fermented beverages. Its formation through yeast metabolism is a complex process influenced by a multitude of factors. A thorough understanding of its biochemical origins and the ability to accurately quantify its concentration are indispensable for both quality assurance in the beverage industry and for fundamental research into flavor chemistry. The methodologies and data presented in this guide offer a solid foundation for professionals engaged in the study and application of this significant flavor ester.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C7H14O2 | CID 12209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alcohol O-acetyltransferase - Wikipedia [en.wikipedia.org]

- 4. faculty.buffalostate.edu [faculty.buffalostate.edu]

- 5. Production and biological function of volatile esters in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of production and control of acetate esters in yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. agilent.com [agilent.com]

- 10. mdpi.com [mdpi.com]

- 11. This compound in wines: Enantiomeric distribution and sensory impact on red wine fruity aroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Olfactory Perception Thresholds of 2-Methylbutyl Acetate Enantiomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the olfactory perception thresholds of the enantiomers of 2-methylbutyl acetate (B1210297), a chiral ester known for its characteristic fruity aroma. This document summarizes available quantitative data, details relevant experimental protocols, and illustrates the underlying biochemical signaling pathway.

Introduction to Chiral Recognition in Olfaction

The human olfactory system exhibits a remarkable ability to distinguish between stereoisomers, or enantiomers, of chiral molecules. These molecules, while possessing identical chemical formulas and connectivity, are non-superimposable mirror images of each other. This differentiation in perception arises from the specific interactions between the chiral odorant molecules and the chiral environment of olfactory receptors, which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. The distinct three-dimensional shapes of enantiomers can lead to different binding affinities and efficacies at these receptors, resulting in varied or entirely different odor perceptions and detection thresholds. 2-Methylbutyl acetate, with a chiral center at the second carbon of the butyl chain, exists as two enantiomers: (S)-(+)-2-methylbutyl acetate and (R)-(-)-2-methylbutyl acetate.

Quantitative Olfactory Perception Thresholds

The olfactory perception threshold is the minimum concentration of a substance that can be detected by the human sense of smell. Significant research has been conducted to determine these thresholds for various aroma compounds, including the enantiomers of this compound.

| Compound | Enantiomer | Olfactory Perception Threshold | Matrix | Odor Description |

| This compound | (S)-(+) | 313 µg/L | Dilute alcohol solution (12% v/v) | Fruity, banana, blackberry[1][2] |

| (S)-(+) | 1083 µg/L | Fruity aromatic reconstitution | Fruity, banana, blackberry[1][2] | |

| (R)-(-) | Not available in cited literature | - | - | |

| Racemic | 5 to 11 ppb | - | Sweet, banana, fruity, ripe, estry and tropical with a juicy, fruit-like note[3] |

Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory perception thresholds is a complex process that combines analytical chemistry with sensory science. The most common and robust technique employed for this purpose is Gas Chromatography-Olfactometry (GC-O).

Principle of Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that couples a gas chromatograph with a human assessor who acts as a sensitive and specific detector for odor-active compounds. A sample containing volatile compounds is injected into the gas chromatograph, where the components are separated based on their boiling points and interactions with a stationary phase within a capillary column. The effluent from the column is split into two streams. One stream is directed to a conventional detector (e.g., a Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other stream is directed to a sniffing port, where a trained panelist inhales the effluent and records the time, duration, intensity, and description of any perceived odors.

Detailed Methodology for Chiral Separation and Olfactory Analysis

The following protocol is a generalized procedure based on methodologies used for the analysis of chiral esters like this compound in complex matrices such as wine.

Objective: To separate the enantiomers of this compound and determine their respective olfactory detection thresholds.

Materials and Equipment:

-

Gas Chromatograph coupled with a Mass Spectrometer and an Olfactometry port (GC-MS/O).

-

Chiral capillary column (e.g., a cyclodextrin-based column for enantiomeric separation).

-

Headspace Solid-Phase Microextraction (HS-SPME) autosampler and fibers (e.g., PDMS/DVB).

-

Reference standards of (R)-(-)- and (S)-(+)-2-methylbutyl acetate.

-

Odor-free solvent (e.g., ethanol (B145695) or water) for dilution series.

-

A panel of trained sensory assessors.

Procedure:

-

Sample Preparation: A dilution series of each enantiomer is prepared in an appropriate odor-free solvent. For complex matrices, a headspace extraction technique like HS-SPME is employed to isolate volatile compounds.

-

GC-MS/O Analysis:

-

The GC is equipped with a chiral column.

-

The oven temperature is programmed to achieve optimal separation of the enantiomers.

-

The effluent is split between the MS detector and the sniffing port.

-

-

Olfactometry:

-

A trained panelist sniffs the effluent from the GC column at the olfactometry port.

-

The panelist records the retention time and the odor description for each detected compound.

-

To determine the detection threshold, progressively lower concentrations of the standards are injected until the odor is no longer perceivable by the majority of the panelists. This is often determined using methods like Ascending Forced Choice Triangle Tests.

-

-

Data Analysis: The concentration at which 50% of the panel can correctly identify the odor is typically defined as the detection threshold. The identity of the eluting compounds is confirmed by their mass spectra and retention times compared to the reference standards.

Olfactory Signaling Pathway

The perception of odorants, including the enantiomers of this compound, is initiated by the binding of these molecules to olfactory receptors (ORs) on the cilia of olfactory sensory neurons in the nasal epithelium. This interaction triggers a downstream signaling cascade that ultimately leads to the perception of smell in the brain.

The olfactory signaling pathway is a classic example of a G-protein coupled receptor (GPCR) cascade:

-

Odorant Binding: An odorant molecule binds to a specific OR.

-

G-Protein Activation: This binding causes a conformational change in the OR, which in turn activates a coupled G-protein, Golf.

-

Adenylate Cyclase Activation: The activated α-subunit of Golf activates the enzyme adenylate cyclase.

-

cAMP Production: Adenylate cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a secondary messenger.

-

Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels in the neuron's cell membrane.

-

Depolarization: The opening of CNG channels allows an influx of cations (primarily Ca2+ and Na+), leading to depolarization of the olfactory sensory neuron.

-

Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted along the neuron's axon to the olfactory bulb in the brain.

-

Signal Processing: In the olfactory bulb, the signals are processed and relayed to higher cortical areas for the conscious perception of smell.

The specificity of odor perception, including the ability to distinguish between enantiomers, is thought to arise from the combinatorial activation of a unique set of ORs by a particular odorant.

Conclusion

The olfactory perception of this compound enantiomers provides a clear example of chiral recognition in the sense of smell. While quantitative data for the (S)-(+)-enantiomer's olfactory threshold is available, further research is needed to establish the threshold for the (R)-(-)-enantiomer to allow for a complete comparative analysis. The use of advanced techniques like chiral Gas Chromatography-Olfactometry is essential for elucidating the sensory properties of individual enantiomers. Understanding the specific interactions between these chiral molecules and their corresponding olfactory receptors will continue to be a key area of research in sensory science and drug development.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylbutyl Acetate at Various Temperatures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-Methylbutyl acetate (B1210297), with a particular focus on their dependence on temperature. 2-Methylbutyl acetate, an ester of acetic acid and 2-methylbutanol, is a colorless liquid with a characteristic fruity, banana-like odor.[1][2][3] It finds applications as a flavoring agent and a solvent in various industries.[4] Understanding its physicochemical properties is crucial for its application in scientific research and industrial processes, particularly in the fields of drug development and formulation where solvent properties can significantly influence reaction kinetics, solubility, and product stability. This document collates available quantitative data on key properties such as density, viscosity, surface tension, boiling point, and vapor pressure, and presents them in a structured format. Detailed experimental protocols for the determination of these properties are also provided, alongside a visual representation of a typical experimental workflow.

Physicochemical Properties

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Fruity, banana-like | [1][3][4] |

Temperature-Dependent Properties

The density of a liquid is known to decrease with increasing temperature. While a comprehensive dataset for this compound is not available in the public domain, the following data points have been reported:

| Temperature (°C) | Density (g/mL) | Source |

| 15 | 0.872 | |

| 25 | 0.876 | [3][4][5] |

The NIST/TRC Web Thermo Tables (WTT) contain critically evaluated data for the density of 2-methylbutyl ethanoate over a temperature range of 180 K to 587.4 K, however, the specific data points are not publicly accessible.[6]

The viscosity of liquids typically decreases as temperature increases. The NIST/TRC Web Thermo Tables (WTT) indicate the availability of critically evaluated data for the viscosity of liquid 2-methylbutyl ethanoate in equilibrium with its gas phase over a temperature range of 270 K to 580 K.[6] Unfortunately, the specific experimental values are not publicly available.

| Pressure (mmHg) | Boiling Point (°C) | Source |

| 741 | 138 | [1][3][4][5] |

| 760 | 135.1 |

| Temperature (°C) | Vapor Pressure (mmHg) | Source |

| 25 | 7.85 |

| Temperature (°C) | Refractive Index (n_D) | Source |

| 20 | 1.401 | [3][4][5] |

| Method | Flash Point (°C) | Source |

| Closed Cup | 35 | [3] |

Experimental Protocols

This section outlines detailed methodologies for the experimental determination of key physicochemical properties of this compound at various temperatures.

Density Measurement

Method: Vibrating Tube Densimeter

Principle: The frequency of oscillation of a U-shaped tube is dependent on the mass of the liquid it contains. By measuring the oscillation frequency, the density of the liquid can be precisely determined.

Apparatus:

-

Vibrating tube densimeter

-

Thermostatic bath for temperature control

-

Syringe for sample injection

-

This compound sample

-

Reference fluids with known densities (e.g., dry air and deionized water)

Procedure:

-

Calibration: Calibrate the densimeter at the desired experimental temperatures using two reference fluids of known density, typically dry air and deionized water.

-

Temperature Equilibration: Set the thermostatic bath to the desired temperature and allow the densimeter's measuring cell to equilibrate.

-

Sample Injection: Carefully inject the this compound sample into the measuring cell, ensuring no air bubbles are present.

-

Measurement: Once the temperature of the sample has stabilized, record the oscillation period. The instrument's software will typically convert this to a density value based on the prior calibration.

-

Data Collection: Repeat the measurement at various temperatures, ensuring the system reaches thermal equilibrium at each setpoint.

-

Cleaning: Thoroughly clean the measuring cell with appropriate solvents and dry it with a stream of air or nitrogen between measurements and after use.

Viscosity Measurement

Method: Ostwald Viscometer (Capillary Viscometer)

Principle: The time taken for a fixed volume of liquid to flow through a capillary tube under the influence of gravity is proportional to its kinematic viscosity.

Apparatus:

-

Ostwald viscometer of appropriate size

-

Thermostatic water bath with a transparent window

-

Stopwatch

-

Pipette and bulb

-

This compound sample

-

Reference liquid with known viscosity (e.g., deionized water)

Procedure:

-

Cleaning and Preparation: Thoroughly clean the viscometer with a suitable solvent and dry it completely.

-

Sample Loading: Using a pipette, introduce a precise volume of this compound into the larger bulb of the viscometer.

-

Temperature Equilibration: Mount the viscometer vertically in the thermostatic water bath set to the desired temperature. Allow at least 15-20 minutes for the sample to reach thermal equilibrium.

-

Flow Time Measurement: Using a pipette bulb, draw the liquid up into the smaller bulb, above the upper calibration mark. Release the suction and start the stopwatch precisely as the meniscus of the liquid passes the upper mark. Stop the stopwatch precisely as the meniscus passes the lower mark.

-

Replicate Measurements: Repeat the flow time measurement at least three times to ensure reproducibility.

-

Repeat for Different Temperatures: Adjust the temperature of the water bath and repeat steps 3-5 for each desired temperature.

-

Calculation: The kinematic viscosity (ν) can be calculated using the formula: ν = C * t, where 'C' is the viscometer constant and 't' is the average flow time. The constant 'C' is determined by measuring the flow time of a reference liquid with a known viscosity. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν * ρ).

Surface Tension Measurement

Method: Du Noüy Ring Tensiometer

Principle: This method measures the force required to detach a platinum-iridium ring from the surface of a liquid. This force is directly related to the surface tension of the liquid.

Apparatus:

-

Tensiometer with a platinum-iridium ring

-

Sample vessel with a thermostatically controlled jacket

-

Circulating water bath for temperature control

-

This compound sample

Procedure:

-

Instrument Setup and Calibration: Level the tensiometer and ensure the platinum ring is clean and free from any contaminants. The ring should be thoroughly cleaned (e.g., by flaming) before each measurement. Calibrate the instrument according to the manufacturer's instructions.

-